molecular formula C18H25ClN2O5S B5427680 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide

Cat. No.: B5427680
M. Wt: 416.9 g/mol
InChI Key: CXRXXNZYJLOVCN-UHFFFAOYSA-N
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Description

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a sulfonyl group, and a chloro-substituted phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-morpholin-4-ylphenol. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonyl group, resulting in 2-chloro-4-morpholin-4-ylsulfonylphenol. Finally, this compound is reacted with N-cyclohexylacetamide under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenoxy compounds .

Scientific Research Applications

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide is unique due to its combination of a morpholine ring, sulfonyl group, and chloro-substituted phenyl ring.

Properties

IUPAC Name

2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O5S/c19-16-12-15(27(23,24)21-8-10-25-11-9-21)6-7-17(16)26-13-18(22)20-14-4-2-1-3-5-14/h6-7,12,14H,1-5,8-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRXXNZYJLOVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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